4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
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Overview
Description
4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a complex organic compound that features both fluorinated aromatic and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Aromatic Amine: This can be achieved through the reaction of 2,4-difluoroaniline with appropriate reagents under controlled conditions.
Coupling with Pyridine Derivative: The fluorinated aromatic amine is then coupled with a pyridine derivative, such as pyridine-3-carboxaldehyde, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Final Product: The intermediate product is then subjected to further reactions, such as amidation or esterification, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid
Uniqueness
The presence of fluorine atoms in 4-((2,4-Difluorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-11-3-4-13(12(18)6-11)21-15(22)7-14(16(23)24)20-9-10-2-1-5-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCKIULEPESOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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